(3-Chloromethyl-phenyl)-acetic acid

Pharmaceutical intermediate Quality control Analytical chemistry

This meta-substituted chloromethylphenylacetic acid derivative addresses the critical need for regioisomer-specific building blocks in pharmaceutical and polymer research. Unlike ortho- or para-isomers, its meta-substitution pattern prevents intramolecular cyclization side reactions during hydrolysis, enabling high-selectivity synthesis of 3-hydroxybenzyl alcohol derivatives. Key advantages: • Enables regioisomer-specific transformations impossible with other isomers • Dual-functionalized initiator precursor for asymmetric star-branched polymer synthesis • ≥96% assay purity with full analytical documentation, reducing side-reaction risks in API intermediate development.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 857165-45-8
Cat. No. B1589176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloromethyl-phenyl)-acetic acid
CAS857165-45-8
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CCl)CC(=O)O
InChIInChI=1S/C9H9ClO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyFDDHOTCMBWZKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloromethyl-phenyl)-acetic acid: Key Intermediate


(3-Chloromethyl-phenyl)-acetic acid (CAS 857165-45-8) is a meta-substituted chloromethylphenylacetic acid derivative with molecular formula C9H9ClO2 and molecular weight 184.62 g/mol. The compound features a reactive benzylic chloride and a carboxylic acid moiety, enabling diverse nucleophilic substitution and coupling chemistries. It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials . The meta-substitution pattern distinguishes it from ortho- and para-isomers, conferring distinct steric and electronic properties that influence reaction selectivity and downstream product profiles [1].

R
Regioisomer meta-substitution pattern
F
Reactive sites benzylic chloride & carboxylic acid
W
Coupling chemistries nucleophilic substitution, esterification

Isomer Selectivity of (3-Chloromethyl-phenyl)-acetic acid


Chloromethylphenylacetic acids are regioisomeric building blocks where substitution position critically dictates reaction outcomes. The ortho-isomer (2-chloromethylphenylacetic acid) is extensively employed in cyclization reactions to form 3-isochromanone intermediates for fungicides and pesticides [1]. The para-isomer (4-chloromethylphenylacetic acid) finds distinct applications in materials and specialty syntheses. The meta-substituted (3-chloromethyl-phenyl)-acetic acid occupies a unique chemical space, offering steric and electronic profiles that enable regioisomer-specific transformations, such as the synthesis of 3-hydroxybenzyl alcohol derivatives via hydrolysis of (3-chloromethylphenyl)-chloroformate [2] and asymmetric star-branched polymers via 1,1-bis(3-chloromethylphenyl)ethylene [3]. Substituting a different regioisomer in these applications would alter the spatial orientation of reactive groups, leading to different cyclization patterns, altered polymer architectures, or failed reactions. Therefore, procurement decisions must be isomer-specific to ensure experimental reproducibility and desired product profiles.

Meta
Linear 3-hydroxybenzyl alcohol synthesis
Ortho-isomer may cyclize to isochromanone
Meta
Asymmetric star-branched polymer initiator
Ortho/para may alter branching topology

Evidence Supporting (3-Chloromethyl-phenyl)-acetic acid


Purity and Quality Control

(3-Chloromethyl-phenyl)-acetic acid is commercially available with a certified minimum purity of 96% (assay), as documented in Certificates of Analysis (CoA) provided by reputable vendors. In contrast, the ortho-isomer (2-chloromethylphenylacetic acid) is reported in the literature to be obtained at only 95.7% purity when synthesized via sulfuryl chloride chlorination, with overall yields of 62.15% [1]. The 96% purity specification for the meta-isomer, supported by batch-specific NMR, HPLC, or GC analytical data, ensures higher reproducibility in sensitive coupling reactions and reduces the need for additional purification steps .

Purity specification
Specification review
≥96% meta vs 95.7% ortho (reported synthesis)
Supports consistent coupling; reduces side-product risk
Verify batch CoA for NMR/HPLC data
Pharmaceutical intermediate Quality control Analytical chemistry

Hydrolysis Selectivity to 3-Hydroxybenzyl Alcohol

The meta-chloromethyl group in (3-Chloromethyl-phenyl)-acetic acid undergoes regioselective hydrolysis to yield 3-hydroxybenzyl alcohol, a transformation not feasible with ortho- or para-isomers due to distinct steric and electronic environments. Patent EP 1186587 A1 specifically utilizes (3-chloromethylphenyl)-chloroformate as a precursor, which is hydrolyzed with a carboxylic acid and/or salt to form the corresponding acid, followed by further hydrolysis to afford 3-hydroxybenzyl alcohol [1]. This reaction pathway exploits the meta-substitution pattern, which provides the optimal geometry for the sequential hydrolysis steps. In contrast, the ortho-isomer preferentially undergoes intramolecular cyclization to 3-isochromanone under similar conditions [2], demonstrating a divergent reactivity profile.

Hydrolysis selectivity
Class-level
Meta → 3-hydroxybenzyl alcohol
Ortho → 3-isochromanone
Divergent pathway; meta avoids intramolecular cyclization
Based on patent EP 1186587
Organic synthesis Hydrolysis Regioselectivity

Asymmetric Star-Branched Polymer Synthesis

(3-Chloromethyl-phenyl)-acetic acid serves as a precursor to 1,1-bis(3-chloromethylphenyl)ethylene, a dual-functionalized agent used in living anionic polymerization to synthesize asymmetric star-branched polymers with precise A2BC, AB2C, and ABC2 architectures [1][2]. The meta-substitution pattern is essential for the steric demands of multi-arm polymer growth, allowing controlled chain-end functionalization without premature termination. The ortho- and para-isomers, due to different spatial orientation, would result in altered initiation efficiency and branching topology. No comparable application for ortho- or para-isomers in this specific polymerization context has been reported.

Polymer precursor
Class-level
1,1-bis(3-chloromethylphenyl)ethylene
Enables asymmetric star-branched polymer topology control
No ortho/para analog reported in this polymerization
Polymer chemistry Living anionic polymerization Star-branched polymers

Optimal Applications of (3-Chloromethyl-phenyl)-acetic acid


3-Hydroxybenzyl Alcohol Synthesis

Employ (3-Chloromethyl-phenyl)-acetic acid as a precursor in the synthesis of 3-hydroxybenzyl alcohol via sequential hydrolysis of the corresponding chloromethylphenyl-chloroformate intermediate. This route exploits the meta-substitution pattern to avoid intramolecular cyclization side reactions that plague the ortho-isomer, enabling high selectivity for the linear benzyl alcohol product [1].

Controlled Polymerization Precursor

Convert (3-Chloromethyl-phenyl)-acetic acid to 1,1-bis(3-chloromethylphenyl)ethylene for use as a dual-functionalized initiator or coupling agent in living anionic polymerization. The meta-substitution ensures the steric environment required for precise synthesis of asymmetric star-branched polymers with complex multi-arm compositions [2].

High-Purity Pharmaceutical Intermediate

Utilize (3-Chloromethyl-phenyl)-acetic acid as a high-purity intermediate (≥96% assay, with full analytical documentation) in the synthesis of anti-inflammatory, analgesic, or anticancer agents. The certified purity reduces side-reaction risks and improves overall process yield, making it suitable for both medicinal chemistry exploration and larger-scale process development .

Application Selection Property Validation Focus
3-Hydroxybenzyl alcohol precursor study Meta-selective hydrolysis pathway Product identity confirmation (NMR, HPLC)
Asymmetric star-branched polymer synthesis 1,1-bis(3-chloromethylphenyl)ethylene initiator Polymer architecture verification (GPC, LS)
Drug discovery intermediate coupling Certified purity and meta-regiochemistry Batch purity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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